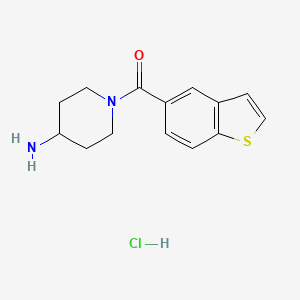
(4-Aminopiperidin-1-yl)-(1-benzothiophen-5-yl)methanone;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Aminopiperidin-1-yl)-(1-benzothiophen-5-yl)methanone; hydrochloride, commonly known as ABT-089, is a potent and selective nicotinic acetylcholine receptor agonist. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
ABT-089 acts as a selective agonist of the α4β2 subtype of nicotinic acetylcholine receptors, which are widely distributed in the brain and play a crucial role in cognitive function, learning, and memory. It enhances the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in cognitive processes.
Biochemical and Physiological Effects:
ABT-089 has been shown to improve cognitive function, memory, and attention in animal models and human clinical trials. It also enhances the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in cognitive processes. However, it has been shown to have limited effects on motor function and no effect on mood or anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
ABT-089 has several advantages for lab experiments, including its high potency and selectivity for the α4β2 subtype of nicotinic acetylcholine receptors, which allows for precise targeting of specific brain regions. However, it has been shown to have limited effects on motor function and no effect on mood or anxiety, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on ABT-089, including its potential therapeutic applications in various neurological and psychiatric disorders, as well as its potential use as a cognitive enhancer in healthy individuals. Further studies are needed to determine the optimal dosages and administration routes, as well as the long-term effects and safety profile of ABT-089. Additionally, research is needed to investigate the potential interactions of ABT-089 with other drugs and substances, as well as its effects on different populations such as children and the elderly.
Synthesemethoden
ABT-089 can be synthesized through a multi-step process involving the reaction of 1-benzothiophene-5-carboxylic acid with thionyl chloride, followed by the reaction with 4-aminopiperidine. The final product is obtained by the reaction of the intermediate with methanesulfonyl chloride and subsequent deprotection with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
ABT-089 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. It has been shown to improve cognitive function, memory, and attention in animal models and human clinical trials.
Eigenschaften
IUPAC Name |
(4-aminopiperidin-1-yl)-(1-benzothiophen-5-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS.ClH/c15-12-3-6-16(7-4-12)14(17)11-1-2-13-10(9-11)5-8-18-13;/h1-2,5,8-9,12H,3-4,6-7,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWLOKUVEKPFNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC3=C(C=C2)SC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminopiperidin-1-yl)-(1-benzothiophen-5-yl)methanone;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(5-ethyl-4-methylfuran-2-yl)methanone](/img/structure/B7630667.png)
![1-Benzothiophen-5-yl-[4-(dimethylamino)piperidin-1-yl]methanone](/img/structure/B7630680.png)
![3-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyrimidin-4-one](/img/structure/B7630683.png)
![N-[3-[(1-ethylcyclopentyl)methylcarbamoylamino]propyl]acetamide](/img/structure/B7630685.png)
![[2-(2,3-dihydro-1H-inden-2-ylamino)-1-methylcyclopentyl]methanol](/img/structure/B7630701.png)

![4-[[(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)amino]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7630709.png)
![4-[(7-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B7630717.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,2,5,5-tetramethyloxolan-3-amine](/img/structure/B7630720.png)
![1-Benzothiophen-5-yl-[3-(dimethylamino)piperidin-1-yl]methanone](/img/structure/B7630728.png)
![4-[(8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B7630730.png)

![[3-Methyl-1-[(5-methyl-1,3-oxazol-2-yl)methyl]piperidin-3-yl]methanol](/img/structure/B7630738.png)
![4-[(2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexan-1-ol](/img/structure/B7630749.png)